N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide
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Overview
Description
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide is an intriguing organic compound. The structure involves a quinoline ring linked to a pyridazinone moiety, and it is further modified with methoxy and carboxamide functionalities. Its multifaceted structure hints at a plethora of chemical reactivities and biological activities, making it a valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide generally involves multi-step reactions One common method begins with the formation of the pyridazinone intermediate, achieved by cyclizing 4-methoxyphenylhydrazine with suitable diketone
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimizing these synthetic routes to maximize yield and purity. This often includes scaling up the reaction volumes, using continuous flow reactors to ensure consistent conditions, and employing purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group in the compound can undergo oxidation to form a corresponding phenol or further to a quinone structure.
Reduction: : The carbonyl groups present in the pyridazinone moiety can be reduced to form alcohols, altering the electronic properties of the compound.
Substitution: : The hydrogen atoms on the quinoline or pyridazinone rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: : Halogens like bromine (Br2) in the presence of catalysts such as iron (Fe).
Major Products
Oxidation Products: : Phenolic or quinone derivatives.
Reduction Products: : Alcohols or reduced nitrogen derivatives.
Substitution Products: : Halogenated or nitro-substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide is investigated in various domains due to its unique structure and reactivity:
Chemistry: : Used as a precursor in synthesizing complex organic molecules.
Biology: : Studied for its potential interactions with biomolecules and enzymatic activity.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in materials science for its potential in creating novel polymers or as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: : It often targets enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: : It may interfere with signal transduction pathways, gene expression, or metabolic processes, thereby exerting its biological effects.
Comparison with Similar Compounds
When compared to other similar compounds, N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide stands out due to its unique combination of structural features:
Similar Compounds: : N-(2-quinolinyl)-3-phenylpropionamide, 4-methoxyphenyl pyridazine derivatives, other pyridazinone-quinoline hybrids.
Uniqueness: : The combination of a methoxyphenyl group with the quinoline and pyridazinone rings imparts distinct electronic and steric properties, enhancing its reactivity and biological activity.
Properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-10-7-18(8-11-19)21-13-14-23(29)28(27-21)16-4-15-25-24(30)22-12-9-17-5-2-3-6-20(17)26-22/h2-3,5-14H,4,15-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIHPEQFBDNPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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